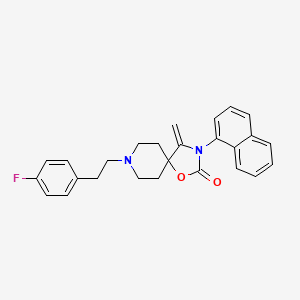
Barium isobutyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium isobutyl maleate is a chemical compound with the molecular formula C16H22BaO8 and a molecular weight of 479.67 g/mol . . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium isobutyl maleate can be synthesized through the reaction of maleic anhydride with isobutanol to form isobutyl maleate, which is then reacted with barium hydroxide to form the final product. The reaction conditions typically involve heating the reactants under reflux and using a suitable solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Barium isobutyl maleate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form barium maleate and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and other reduced forms.
Substitution: The ester group in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include barium maleate, isobutyl alcohol, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Barium isobutyl maleate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: this compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of barium isobutyl maleate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a catalyst or reagent, facilitating the formation of desired products. In biological systems, it may interact with enzymes and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Barium maleate: Similar in structure but lacks the isobutyl group.
Isobutyl maleate: Contains the isobutyl group but does not have the barium ion.
Barium acetate: Another barium salt with different chemical properties and applications.
Uniqueness
Barium isobutyl maleate is unique due to the presence of both the barium ion and the isobutyl group, which confer specific chemical properties and reactivity. This makes it suitable for specialized applications in various fields, including chemistry, biology, and industry.
Properties
CAS No. |
97280-67-6 |
|---|---|
Molecular Formula |
C16H22BaO8 |
Molecular Weight |
479.7 g/mol |
IUPAC Name |
barium(2+);(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoate |
InChI |
InChI=1S/2C8H12O4.Ba/c2*1-6(2)5-12-8(11)4-3-7(9)10;/h2*3-4,6H,5H2,1-2H3,(H,9,10);/q;;+2/p-2/b2*4-3-; |
InChI Key |
HPDNAYDSNUFMLL-FDGPNNRMSA-L |
Isomeric SMILES |
CC(COC(=O)/C=C\C(=O)[O-])C.CC(COC(=O)/C=C\C(=O)[O-])C.[Ba+2] |
Canonical SMILES |
CC(C)COC(=O)C=CC(=O)[O-].CC(C)COC(=O)C=CC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


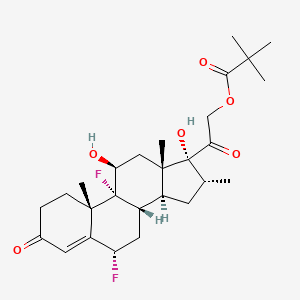
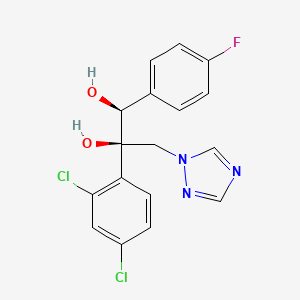

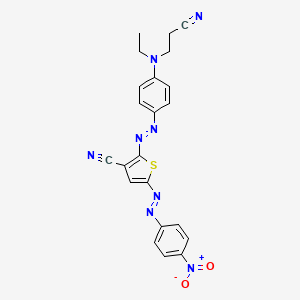



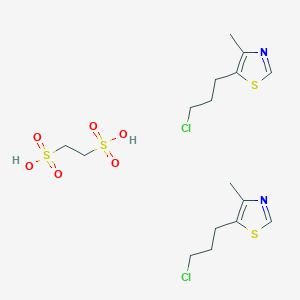

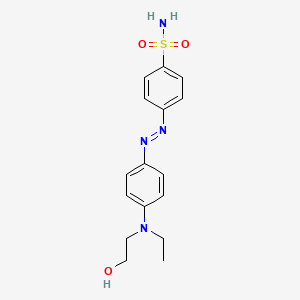

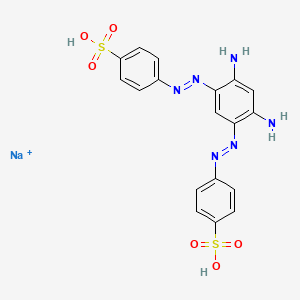
![2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione](/img/structure/B12695598.png)
